molecular formula C10H10O2 B085128 5-Methoxy-2-methylbenzofuran CAS No. 13391-27-0

5-Methoxy-2-methylbenzofuran

Cat. No. B085128
CAS RN: 13391-27-0
M. Wt: 162.18 g/mol
InChI Key: IKUBQGOYKPKCKQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzofuran is a compound that has been the subject of various chemical studies. It is part of a broader class of organic compounds known as benzofurans, which are known for their interesting chemical and physical properties.

Synthesis Analysis

  • The synthesis of 5-Methoxy-2-methylbenzofuran derivatives involves various chemical reactions. For instance, compounds structurally related to 5-Methoxy-2-methylbenzofuran have been synthesized using electrophilic cyclisation methods and other complex chemical processes (Iqbal, Pandey, & Chauhan, 1991).

Molecular Structure Analysis

  • The molecular structure of 5-Methoxy-2-methylbenzofuran derivatives has been determined using various spectroscopic techniques such as IR, NMR, and X-ray diffraction analysis. These techniques provide detailed insights into the spatial structure and molecular configuration of these compounds (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Reactions and Properties

  • 5-Methoxy-2-methylbenzofuran derivatives undergo a range of chemical reactions, leading to the formation of various other chemical entities. These reactions are influenced by different substituents and catalysts used during the synthesis process (Ma, Lu, & Lu, 2005).

Scientific Research Applications

Application 1: Antioxidant Activity

  • Scientific Field : Chemistry, specifically the synthesis and evaluation of antioxidant activity .
  • Summary of Application : 5-Methoxy-2-methylbenzofuran is used as a starting compound in the synthesis of new heterocyclic compounds bearing the benzo[b]furan moiety . These compounds are then evaluated for their potential antioxidant activities .
  • Methods of Application : The compound 3-acetyl-5-methoxy-2-methylbenzofuran (1) is reacted with cyanoacetylhydrazine to afford the hydrazide hydrazone derivative 2 . This compound then undergoes a series of heterocyclization reactions to give new pyrazole, isoxazole, cyclopentanothiophene, thiazole, triazole, 2H-chromene, and pyridone derivatives .
  • Results or Outcomes : Among the tested samples, compounds 9, 11, 5, and 10 exhibited promising antioxidant activity .

Application 2: Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry, specifically the development of antimicrobial agents .
  • Summary of Application : Benzofuran and its derivatives, including 5-Methoxy-2-methylbenzofuran, are found to be suitable structures for a wide range of biological and pharmacological applications . They are being used in the discovery of new drugs in the fields of drug invention and development .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Benzofuran-based compounds have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Application 3: Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry, specifically the development of antimicrobial agents .
  • Summary of Application : Benzofuran and its derivatives, including 5-Methoxy-2-methylbenzofuran, are found to be suitable structures for a wide range of biological and pharmacological applications . They are being used in the discovery of new drugs in the fields of drug invention and development .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Benzofuran-based compounds have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Application 4: Anticancer Therapeutic Potential

  • Scientific Field : Medicinal Chemistry, specifically the development of anticancer agents .
  • Summary of Application : Benzofuran and its derivatives, including 5-Methoxy-2-methylbenzofuran, have unique therapeutic potentials and are involved in various clinical drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Application 5: Treatment of Skin Diseases

  • Scientific Field : Dermatology and Pharmacology .
  • Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Application 6: Anti-Hepatitis C Virus Activity

  • Scientific Field : Virology and Pharmacology .
  • Summary of Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Safety And Hazards

The safety information for 5-Methoxy-2-methylbenzofuran indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-methoxy-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBQGOYKPKCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405083
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylbenzofuran

CAS RN

13391-27-0
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
SD Darling, KD Wills - The Journal of Organic Chemistry, 1967 - ACS Publications
… 1.62 g (0.01 mole) 5-methoxy-2-methylbenzofuran (4) and1.63 … g (0.031 mole) of 5-methoxy-2-methylbenzofuran (4), 3.0 ml (… g (0.0062 mole) of 5-methoxy-2-methylbenzofuran, 50 ml of …
Number of citations: 26 pubs.acs.org
SKU KANG - 1979 - search.proquest.com
… Acetyl-3-carboethoxy-5-methoxy-2-methylbenzofuran … k-Ethylamino-3-bydroxymethyl-5-methoxy-2-methylbenzofuran … 4-Bthylamino-3-hydroxymethyl-5-methoxy-2-methylbenzofuran (…
Number of citations: 2 search.proquest.com
A Velasco-Negueruela, MJ Perez-Alonso… - … of Chromatography A, 2003 - Elsevier
… of various components (cresols+5-methoxy-2-methylbenzofuran+3-methoxyacetophenone) 6.5%. … In addition, the occurrence of 5-methoxy-2-methylbenzofuran is also interesting as this …
Number of citations: 38 www.sciencedirect.com
M Abdel-motaal, EM Kandeel, M Abou-Elzahab… - Eur. Sci. J, 2017 - academia.edu
… New compounds were synthesized by the reaction of 3-acetyl-5methoxy-2-methylbenzofuran (1) with cyanoacetylhydrazine which afforded the hydrazide hydrazone derivative 2. …
Number of citations: 6 www.academia.edu
SA Zotova, VI Shvedov - Pharmaceutical Chemistry Journal, 1994 - Springer
… 3-([1-Imidazolyl]acetyl)-5-methoxy-2-methylbenzofuran (XXIII). A solution of compound (XXII… 3-[1-Hydroxy-2-(imidazolyl)ethyl]-5-methoxy-2-methylbenzofuran Hydrochloride (XXIV). A …
Number of citations: 4 link.springer.com
GS Gadaginamath, RR Kavali… - Synthetic …, 2003 - Taylor & Francis
… Synthesis of 3-acetyl-5-methoxy-2-methylbenzofuran 8 and 3-acetyl-5-methoxy-2-methylnaphtho[1,2-b]furan 10. General Procedure. To a solution of 5-hydroxybenzofuran 5 (3.8 g, 0.02 …
Number of citations: 8 www.tandfonline.com
CA Giza, RL Hinman - The Journal of Organic Chemistry, 1964 - ACS Publications
… by the me talla tion-carbonation sequence, and comparison of the product with the known compound, 3-carbethoxy5-methoxy-2-methylbenzofuran-6-carboxyIic acid. …
Number of citations: 43 pubs.acs.org
T Zawadowski, J Kossakowski - Polish Journal of Pharmacology …, 1982 - europepmc.org
Aminoesters of the following acids were obtained: 4, 6-diacetyl-5-hydroxy-and-5-methoxy-2-methylbenzofuran-3-carboxylic, 5, 7-diacetyl-6-hydroxy-and-6-methoxy 3 methylbenzofuran-…
Number of citations: 4 europepmc.org
TI Mukhanova, SY Kukushkin, PY Ivanov… - Russian Chemical …, 2007 - Springer
N,N-Dimethylacetamide dimethyl acetal reacted with 5(7)-substituted 2-(hydroxy-methyl)benzofurans to give N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides. Analogous reactions …
Number of citations: 4 link.springer.com
GJ Baxter, RFC Brown… - Australian Journal of …, 1974 - CSIRO Publishing
… 5-Methoxy-2-methylbenzofuran-3-methanol (7.5 g) was heated with active manganese … and sublimation at 0.1 mm gave colourless 5-methoxy-2-methylbenzofuran-3-carbaldehyde (1 3 , …
Number of citations: 34 www.publish.csiro.au

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